molecular formula C13H18ClN B1473722 4-[(E)-2-phenylethenyl]piperidine hydrochloride CAS No. 304859-34-5

4-[(E)-2-phenylethenyl]piperidine hydrochloride

Cat. No. B1473722
M. Wt: 223.74 g/mol
InChI Key: SCGBDRCHMUITCA-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-hydroxypiperidine has been reported . It participates in the synthesis of 4-(4’-hydroxypiperidino)-4-phenylcyclohexanol . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

4-Hydroxypiperidine hydrochloride is suitable for use in the Ugi-multi component reaction (MCR) to study the use of miniaturised-synthesis and Total Analysis System (mSYNTAS) in solution phase synthesis and on-line analysis of Ugi-MCRs . It may be used in the synthesis of acetic acid-piperidine-4-yl ester .

Scientific Research Applications

Structural Characterization and Synthesis Techniques

  • Crystal and Molecular Structure Analysis : The structural characterization of related piperidine compounds, like 4-piperidinecarboxylic acid hydrochloride, reveals insights into their molecular configuration, crystallography, and interactions. Such studies employ techniques like X-ray diffraction, FTIR spectroscopy, and computational calculations to understand the compound's conformation and bonding properties, potentially guiding the synthesis and modification of 4-[(E)-2-phenylethenyl]piperidine hydrochloride derivatives for specific applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Microwave-Assisted Synthesis : Research into piperidine derivatives includes the development of efficient synthesis methods, such as microwave-assisted reactions, to produce compounds with potential antibacterial activity. This method highlights the versatility of piperidine structures for creating pharmacologically active molecules, including analogs of 4-[(E)-2-phenylethenyl]piperidine hydrochloride (Merugu, Ramesh, & Sreenivasulu, 2010).

Biological Activity and Pharmaceutical Potential

  • Antibacterial Activity : Piperidine derivatives, including those structurally related to 4-[(E)-2-phenylethenyl]piperidine hydrochloride, have been evaluated for their antibacterial properties. Through synthetic modifications, researchers have identified compounds with significant activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Bioactivity Against Cancer Cells : Specific piperidine hydrochloride derivatives have been investigated for their bioactivity, including effects on cellular growth inhibition in cancer cells. These studies provide a foundation for exploring 4-[(E)-2-phenylethenyl]piperidine hydrochloride and its derivatives in cancer research, aiming to identify novel therapeutic agents (Wang et al., 2009).

Safety And Hazards

The safety data sheet for piperidine indicates that it is classified as a flammable liquid and vapor, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

Piperidine derivatives have been found to have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[(E)-2-phenylethenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-7,13-14H,8-11H2;1H/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGBDRCHMUITCA-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-phenylethenyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-2-phenylethenyl]piperidine hydrochloride
Reactant of Route 2
4-[(E)-2-phenylethenyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(E)-2-phenylethenyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(E)-2-phenylethenyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(E)-2-phenylethenyl]piperidine hydrochloride
Reactant of Route 6
4-[(E)-2-phenylethenyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.